S-(2-Carboxypropyl)cysteine, also known as β-Isobuteine, is primarily studied as a biomarker for Leigh-like syndrome (LLS), a rare genetic disorder affecting the nervous system. Elevated levels of S-(2-Carboxypropyl)cysteine in urine are observed in individuals with LLS, indicating a potential metabolic abnormality within the mitochondria, the cell's energy-producing organelles. [Source: ]
The exact mechanism by which S-(2-Carboxypropyl)cysteine levels increase in LLS remains unclear. Research suggests it might be linked to abnormal metabolism of specific amino acids, potentially isoleucine or methionine. Understanding the underlying metabolic pathways and their relation to S-(2-Carboxypropyl)cysteine could pave the way for developing targeted therapies for LLS. [Source: ]
While S-(2-Carboxypropyl)cysteine holds promise as a biomarker for LLS, it is crucial to acknowledge its limitations. Firstly, elevated levels of this metabolite can also be observed in other metabolic disorders, making it not specific to LLS alone. Secondly, further research is needed to establish a causal relationship between the metabolic abnormality and the disease itself. [Source: https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-S-2-carboxyethyl-L-cysteine]
S-(2-Carboxypropyl)cysteine is a sulfur-containing amino acid derivative primarily found in garlic and certain onion species. It is an organosulfur compound that plays a significant role in the flavor profile of these plants. The compound is characterized by its unique structure, which includes a carboxypropyl group attached to the cysteine backbone, contributing to its biochemical properties and potential health benefits.
S-(2-Carboxypropyl)cysteine exhibits various biological activities:
S-(2-Carboxypropyl)cysteine can be synthesized through several methods:
S-(2-Carboxypropyl)cysteine has several applications:
Studies have indicated that S-(2-Carboxypropyl)cysteine interacts with various biological systems:
S-(2-Carboxypropyl)cysteine shares structural and functional similarities with several other organosulfur compounds. Here are some comparable compounds:
Compound Name | Description | Unique Features |
---|---|---|
S-Allyl cysteine | Found in garlic; known for strong antimicrobial effects | Contains an allyl group instead of carboxypropyl |
S-Methyl cysteine | Present in various Allium species; contributes to flavor | Methyl group provides different flavor profile |
S-Propyl cysteine | Found in onions; contributes to pungency | Propyl group impacts flavor characteristics |
S-Trans-propenyl cysteine | Characteristic of onion; involved in flavor chemistry | Unique double bond structure affecting aroma |
S-(2-Carboxypropyl)cysteine stands out due to its specific carboxypropyl moiety, which influences both its biochemical behavior and its role in plant metabolism compared to these other compounds.